molecular formula C9H11Br2NO3S B275312 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide

2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No. B275312
M. Wt: 373.06 g/mol
InChI Key: VIZILTHLAMHSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, which is why this compound is being investigated for its potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide can lead to various biochemical and physiological effects. These effects include changes in gene expression, alterations in cellular metabolism, and the induction of apoptosis (programmed cell death). However, more research is needed to fully understand the effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of various cellular processes. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for research involving 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide. Some potential areas of investigation include the development of new drugs and therapies for the treatment of various diseases, the study of its effects on different types of cancer cells, and the exploration of its potential use in combination with other compounds for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide involves the reaction of 2,5-dibromoaniline with 2-methoxyethylamine and chlorosulfonic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential applications of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide in scientific research are vast and varied. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.

properties

Product Name

2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide

Molecular Formula

C9H11Br2NO3S

Molecular Weight

373.06 g/mol

IUPAC Name

2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H11Br2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3

InChI Key

VIZILTHLAMHSEG-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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